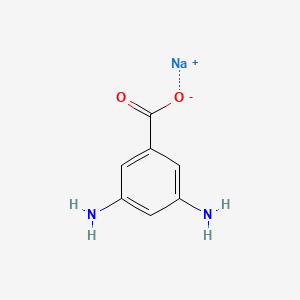![molecular formula C10H15BrO2 B13797953 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- CAS No. 55956-34-8](/img/structure/B13797953.png)
Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclo[2.2.2]octane core fused with a 1,3-dioxolane ring, and a bromine atom attached to the third position. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- typically involves multi-step organic reactions. One common method includes the formation of the bicyclo[2.2.2]octane core followed by the introduction of the dioxolane ring through cyclization reactions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[2.2.2]octane core or the dioxolane ring.
Cyclization and Ring-Opening: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to different structural derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- involves its interaction with molecular targets through its unique spiro structure. The bicyclo[2.2.2]octane core provides rigidity, while the dioxolane ring offers flexibility, allowing the compound to fit into specific binding sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-one
- Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol
- Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene
Uniqueness
Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- stands out due to its specific bromination, which imparts unique reactivity and potential for further functionalization. The combination of the bicyclo[2.2.2]octane core and the dioxolane ring provides a versatile scaffold for various chemical transformations and applications.
Propiedades
Número CAS |
55956-34-8 |
|---|---|
Fórmula molecular |
C10H15BrO2 |
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2 |
Clave InChI |
NCBIEHUPIATGAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C(C23OCCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


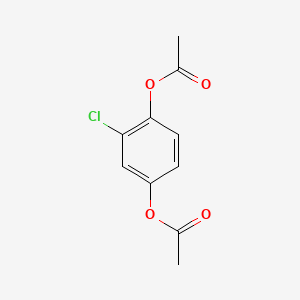
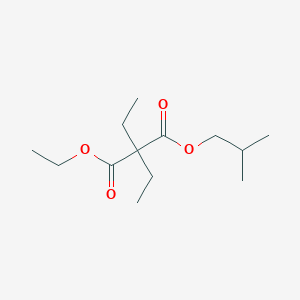
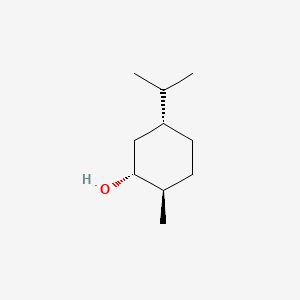
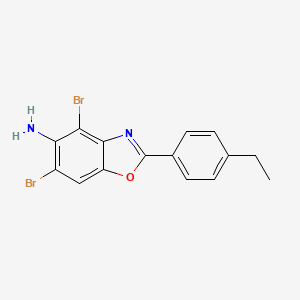
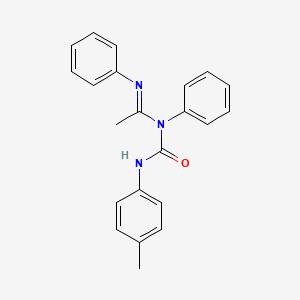
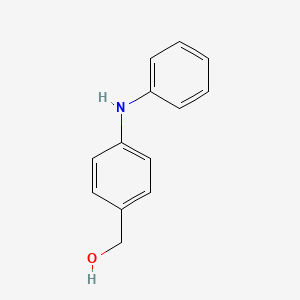
![Actinomycin d-[3h(g)]](/img/structure/B13797908.png)
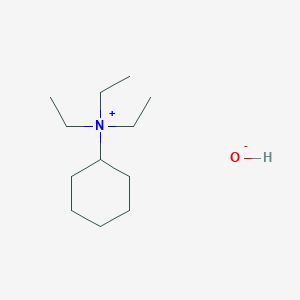
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
